3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide
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Overview
Description
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide is a complex organic compound with a unique structure that includes a pyrrolidinyl group, an indole core, and a phenylsulfonyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidinyl Group: This step involves the alkylation of the indole core with a pyrrolidinylmethyl halide in the presence of a base.
Attachment of the Phenylsulfonyl Ethyl Side Chain: This is typically done through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.
Oxidation to Form the N Oxide: The final step involves the oxidation of the nitrogen atom in the indole ring to form the N oxide, using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different sites on the molecule, depending on the conditions and reagents used.
Reduction: The N oxide group can be reduced back to the parent amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: The parent amine, 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole.
Substitution: Substituted indole derivatives with different functional groups replacing the phenylsulfonyl group.
Scientific Research Applications
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a similar structural motif but different functional groups.
N,N-Diisopropylethylamine: A tertiary amine with a different core structure but similar functional properties.
Uniqueness
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H26N2O3S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C22H26N2O3S/c1-24(25)12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-28(26,27)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3 |
InChI Key |
QXXCIRSBRHOOJE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] |
Origin of Product |
United States |
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